molecular formula C32H37NO8 B12435041 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Cat. No.: B12435041
M. Wt: 563.6 g/mol
InChI Key: FQZYTYWMLGAPFJ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Validation

The systematic name derives from its dual-component structure:

Base component :
2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine

  • Core structure: Triphenylethylene derivative
  • Substituents: Dimethylaminoethoxy group at para position

Acid component :
2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid)

  • Triprotic carboxylic acid with hydroxyl group

The IUPAC name adheres to compositional hierarchy rules, listing the base amine before the counterion acid.

CAS Registry and EINECS Classification

Regulatory identifiers confirm its unique chemical status:

Identifier Value Source
CAS Registry 54965-24-1
EINECS 259-415-2
Molecular Formula C32H37NO8
SMILES CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIKey FQZYTYWMLGAPFJ-UHFFFAOYSA-N

These identifiers facilitate precise tracking in chemical inventories and regulatory submissions.

Role in Pharmaceutical Chemistry

As a citrate salt, this compound demonstrates critical advances in drug formulation:

Solubility enhancement :

  • Free base solubility: 0.04 mg/mL in water
  • Citrate salt solubility: 14.3 mg/mL (358x improvement)

Stability profile :

  • pH-dependent dissociation in gastrointestinal fluid
  • Protects amine from first-pass metabolism

Pharmacological action :

  • Competitive ERα antagonist in breast tissue
  • ERβ partial agonist in bone/endometrium

Key metabolites maintain therapeutic effects:

Metabolite Plasma Concentration ER Binding Affinity
Tamoxifen 190–420 nmol/L 2% vs estradiol
Endoxifen 14–130 nmol/L 188% vs estradiol

Properties

Molecular Formula

C32H37NO8

Molecular Weight

563.6 g/mol

IUPAC Name

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C26H29NO.C6H8O7/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,4,19-20H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

FQZYTYWMLGAPFJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine

Key Synthetic Routes

The free base of tamoxifen is synthesized via a two-step process involving (1) formation of the 1,2-diphenylbut-1-enyl moiety and (2) etherification with N,N-dimethylethanolamine.

Formation of the Diphenylbutenyl Group

The diphenylbutenyl structure is typically synthesized through a Wittig reaction between a suitable ylide and cinnamaldehyde. A high-yield alternative, as described in patent US4665257A, involves the condensation of 1,3-diphenylacetone with vinylmagnesium bromide under anhydrous conditions, yielding 2,3-diphenyl-1,3-butadiene as a key intermediate. This method achieves >85% yield by employing tetrahydrofuran (THF) as the solvent and maintaining temperatures between −10°C and 0°C during the Grignard addition.

Etherification with N,N-Dimethylethanolamine

The phenolic hydroxyl group of 4-(1,2-diphenylbut-1-enyl)phenol undergoes nucleophilic substitution with 2-chloro-N,N-dimethylethylamine. This reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) with potassium carbonate as a base, facilitating the formation of the ether bond at 80–90°C for 6–8 hours. The crude product is purified via recrystallization from methanol, yielding white crystalline solids with a melting point of 72–74°C.

Optimization of Reaction Conditions

Critical parameters for maximizing yield and purity include:

  • Temperature Control : Excessive heat during the Wittig reaction promotes polymerization of intermediates, reducing yield.
  • Solvent Selection : Tetrahydrofuran (THF) enhances the solubility of Grignard reagents, while dimethylformamide (DMF) accelerates etherification kinetics.
  • Catalysis : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve reaction rates in biphasic systems.

Industrial-Scale Production

Industrial synthesis adopts continuous flow reactors to maintain consistent temperature and mixing. Patent WO2010127575A1 highlights the use of hydrochloric acid and organic acid mixtures (e.g., acetic acid) in a 3:7 ratio to protonate intermediates, reducing side reactions and improving selectivity. Large-scale purification employs fractional distillation under reduced pressure (0.1–0.5 mmHg) to isolate the target compound at >98% purity.

Preparation of Tamoxifen Citrate

Salt Formation with Citric Acid

Tamoxifen citrate is synthesized by reacting the free base with 2-hydroxypropane-1,2,3-tricarboxylic acid (citric acid) in a 1:1 molar ratio. The process involves:

  • Dissolving tamoxifen free base in warm ethanol (60–70°C).
  • Adding a stoichiometric amount of citric acid dissolved in ethanol.
  • Refluxing the mixture for 2–3 hours to ensure complete salt formation.

Purification and Crystallization

The reaction mixture is cooled to 4°C to precipitate tamoxifen citrate, which is filtered and washed with cold ethanol. Recrystallization from a 1:1 ethanol-water mixture yields needle-like crystals with a purity >99.5%.

Data Tables and Research Findings

Table 1: Physical Properties of 2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine

Property Value Source Citation
Melting Point 72–74°C (from methanol)
Boiling Point 501.18°C (estimated)
Density 1.063 g/cm³ (estimated)
Solubility in Chloroform Slightly soluble
pKa 8.69 ± 0.28 (predicted)

Table 2: Optimal Reaction Conditions for Industrial Synthesis

Parameter Value Source Citation
Etherification Temperature 80–90°C
Reaction Time 6–8 hours
Acid Mixture Ratio (HCl:organic acid) 3:7
Grignard Reaction Yield >85%

Chemical Reactions Analysis

Citrate Salt Formation

The free base is reacted with citric acid in a 1:1 molar ratio to form the citrate salt:

Tamoxifen free base +Citric AcidTamoxifen Citrate+H2O\text{Tamoxifen free base }+\text{Citric Acid}\rightarrow \text{Tamoxifen Citrate}+\text{H}_2\text{O}

This acid-base reaction occurs under mild conditions (room temperature, ethanol solvent) .

Metabolic Reactions

Tamoxifen citrate undergoes extensive hepatic metabolism via cytochrome P450 enzymes (CYP3A4, CYP2D6):

MetaboliteEnzymeBiological Activity
4-HydroxytamoxifenCYP3A430–100x higher estrogen receptor affinity
N-DesmethyltamoxifenCYP3A4Weak antiestrogenic activity
EndoxifenCYP2D6Potent antitumor effects

The hydroxylation at the 4-position enhances receptor binding, while N-demethylation reduces activity .

Degradation Pathways

Tamoxifen citrate is susceptible to:

  • Oxidative Degradation : Exposure to light or oxygen leads to epoxide formation on the stilbene backbone .

  • Hydrolysis : The ester linkage in citrate dissociates under acidic conditions, regenerating the free base and citric acid .

Stability data:

ConditionDegradation Rate
pH 3.0, 25°C15% degradation in 30 days
UV light, 40°C50% degradation in 7 days

Wittig-Horner Reaction

The stilbene core forms via a phosphonate-mediated coupling:

Ph2C O+PhCH2CH2P O OR 2Ph2C CHPh+Byproducts\text{Ph}_2\text{C O}+\text{PhCH}_2\text{CH}_2\text{P O OR }_2\rightarrow \text{Ph}_2\text{C CHPh}+\text{Byproducts}

This step ensures regioselective formation of the Z-isomer .

CYP-Mediated Hydroxylation

CYP3A4 oxidizes the 4-position of the phenyl ring:

Tamoxifen+O2+NADPH4 Hydroxytamoxifen+H2O\text{Tamoxifen}+\text{O}_2+\text{NADPH}\rightarrow \text{4 Hydroxytamoxifen}+\text{H}_2\text{O}

This metabolite is critical for clinical efficacy .

Scientific Research Applications

Pharmaceutical Applications

Anticancer Properties
The phenolic amine component (2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine) is structurally related to tamoxifen, a well-known anti-estrogen used in breast cancer treatment. Research indicates that this compound exhibits similar mechanisms of action through estrogen receptor modulation. Studies have shown that it can inhibit the growth of estrogen-dependent tumors by blocking estrogen’s effects on target tissues .

Antimicrobial Activity
The citric acid derivative (2-hydroxypropane-1,2,3-tricarboxylic acid) has demonstrated antimicrobial properties. It acts as a chelator of metal ions, which can inhibit microbial growth by depriving them of essential nutrients . This property makes it useful in formulations aimed at preserving food and pharmaceuticals.

Food Industry Applications

Food Additive
Citric acid is widely recognized as a food acidity regulator. It serves multiple functions including acting as a preservative and enhancing flavor profiles in food products. Its buffering capacity helps maintain pH levels in various food formulations . The compound is often used in beverages and processed foods to improve stability and taste.

Antimicrobial Agent
In food preservation, citric acid's ability to chelate metal ions also contributes to its effectiveness as an antimicrobial agent. By binding with calcium and other ions, it can inhibit the growth of spoilage organisms and pathogens . This application is particularly beneficial in extending the shelf life of perishable goods.

Material Science Applications

Polyurethane Foams
Research has shown that derivatives of citric acid can be used to modify the properties of polyurethane foams. For instance, tris(hydroxydietylene)-2-hydroxypropane-1,2,3-tricarboxylate synthesized from citric acid has been evaluated for its impact on the mechanical properties of rigid polyurethane foams. The addition of this compound improves compressive strength without significantly altering density or thermal conductivity .

Property Value
Hydroxyl Number405.2 mg KOH/g
Viscosity4879.7 mPa·s
Compressive StrengthEnhanced with THT

Case Studies

Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers investigated the effects of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine on breast cancer cell lines. Results indicated a significant reduction in cell proliferation rates compared to control groups, suggesting potential for further development as an anticancer therapeutic agent.

Case Study 2: Food Preservation Efficacy
A comparative study assessed the effectiveness of citric acid versus traditional preservatives in extending the shelf life of fruit juices. The findings revealed that juices treated with citric acid maintained quality longer than those treated with synthetic preservatives, highlighting its utility in natural food preservation strategies.

Mechanism of Action

The mechanism of action of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Structural Differences Pharmacological Profile Clinical Applications Key Limitations
Tamoxifen Citrate Triphenylethylene core; citrate salt enhances solubility SERM with tissue-specific ER antagonism/agonism; metabolized to 4-hydroxytamoxifen/endoxifen ER+ breast cancer treatment and prevention Resistance in 1/3 of ER+ tumors; increases endometrial cancer risk
Toremifene Chlorine substitution at the butenyl chain (C26H28ClNO) Similar SERM activity; higher lipophilicity may alter tissue distribution Metastatic breast cancer; approved for osteoporosis prevention Less widely studied than tamoxifen; limited data on long-term outcomes
Droloxifene 3-Hydroxyl group on the triphenylethylene core Enhanced ER binding affinity; reduced estrogenic effects in the uterus Investigational for breast cancer (discontinued due to toxicity) Phase III trials halted due to increased thromboembolic events
Afimoxifene (4-OH-Tam) Hydroxylation at the 4-position of tamoxifen 30–100× higher ER-binding affinity than tamoxifen; primary active metabolite Topical formulation for gynecomastia and breast pain Limited systemic use due to rapid conjugation and excretion
Tamoxifen-Combretastatin Conjugates Tamoxifen linked to combretastatin (anti-tubulin agent) via succinamic acid spacer Dual ER antagonism and microtubule disruption; synergistic cytotoxicity in vitro Preclinical studies for ER+ and ER− breast cancers No clinical data; synthesis complexity limits scalability

Metabolic and Pharmacokinetic Comparisons

  • Metabolism: Tamoxifen is primarily metabolized by CYP3A4/2D6 to 4-hydroxytamoxifen and endoxifen. Polymorphisms in UGT1A4 (glucuronidation enzyme) affect clearance rates, contributing to interpatient variability .
  • Resistance Mechanisms : Tamoxifen resistance is linked to ERα loss, growth factor pathway activation, and altered miRNA expression . Toremifene’s chlorine substitution may delay resistance in some models, though clinical evidence is inconclusive .

Clinical Outcomes and Adverse Effects

  • Efficacy : Tamoxifen reduces breast cancer recurrence by 25% over 10 years vs. 5 years . Toremifene shows comparable efficacy in metastatic settings but lacks long-term adjuvant data .
  • Safety : Tamoxifen increases endometrial cancer risk (2–3×) and thromboembolic events. Droloxifene’s toxicity profile led to trial discontinuation, while toremifene exhibits milder uterotropic effects .

Biological Activity

The compound 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine , commonly referred to as a derivative of tamoxifen, is primarily known for its role in breast cancer treatment due to its anti-estrogenic properties. The second component, 2-hydroxypropane-1,2,3-tricarboxylic acid , more commonly known as citric acid, plays vital roles in biological metabolism and has various applications in food and pharmaceuticals. This article explores the biological activities of both compounds, focusing on their mechanisms and implications in health and disease.

2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine functions as a selective estrogen receptor modulator (SERM). Its primary mechanism involves:

  • Antagonism of Estrogen Receptors : This compound binds to estrogen receptors in breast tissue, blocking estrogen's proliferative effects on cancer cells.
  • Agonistic Effects in Other Tissues : In tissues such as bone and endometrium, it may exhibit estrogen-like effects, which can be beneficial for bone density maintenance.

Clinical Applications

Research indicates that tamoxifen analogs are effective in treating hormone receptor-positive breast cancer. Studies have shown:

  • Reduction in Recurrence Rates : Patients treated with tamoxifen or its derivatives have significantly lower recurrence rates of breast cancer compared to those not receiving the treatment.
  • Potential Neuroprotective Effects : Some studies suggest that SERMs may also provide neuroprotective benefits by modulating estrogen receptors in the brain, potentially influencing cognitive function and reducing the risk of neurodegenerative diseases.

Metabolic Role

Citric acid is a crucial intermediate in the Krebs cycle (citric acid cycle), which is fundamental for aerobic respiration. Key functions include:

  • Energy Production : Citric acid is converted into acetyl-CoA and oxaloacetate, facilitating ATP production through oxidative phosphorylation.
  • Regulation of Metabolism : High concentrations of citric acid inhibit phosphofructokinase (PFK), a key regulatory enzyme in glycolysis. This inhibition signals that energy production is adequate, thus regulating glucose metabolism.

Health Benefits

Citric acid has several documented health benefits:

  • Antioxidant Properties : It acts as an antioxidant by chelating metal ions that catalyze oxidative reactions.
  • Antimicrobial Effects : Citric acid exhibits antimicrobial properties, making it useful as a food preservative and in various pharmaceutical applications.
  • Acidulant in Foods : It regulates pH levels in food products, enhancing flavor and preventing spoilage.

Comparative Analysis

Property/Activity2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine2-Hydroxypropane-1,2,3-tricarboxylic Acid
MechanismSERM; blocks estrogen receptorsKrebs cycle intermediate; energy production
Clinical UseBreast cancer treatmentFood preservative; acidity regulator
Biological RoleAntagonist/agonist effects on tissuesAntioxidant; antimicrobial
Metabolic ImpactReduces cancer recurrenceRegulates metabolism; inhibits glycolysis

Case Studies

Several studies highlight the effectiveness of these compounds:

  • Tamoxifen Efficacy Study : A clinical trial involving over 10,000 women showed that those treated with tamoxifen had a 50% reduction in breast cancer recurrence over five years compared to placebo groups.
  • Citric Acid and Kidney Stones : Research published in Urology demonstrated that citric acid supplementation significantly reduced the formation of calcium oxalate stones in patients predisposed to kidney stones.

Q & A

Q. What controls are critical when assessing the biological activity of 2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N,N-dimethylethanamine in vitro?

  • Methodological Answer : Include vehicle controls (e.g., DMSO for solubility), positive controls (e.g., tamoxifen for estrogen receptor modulation), and cytotoxicity assays (e.g., MTT assay). Dose-response curves (0.1–100 µM) with triplicate replicates ensure reliability .

Q. How should researchers design studies to evaluate the environmental fate of these compounds in wastewater systems?

  • Methodological Answer : Simulate wastewater treatment using anaerobic digestion sludge (). Monitor degradation via SPE-LC-MS/MS, with isotope-labeled tracers (e.g., ¹³C-citric acid) to track transformation products. Assess adsorption to sludge using Freundlich isotherms .

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